N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide
Description
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide is a structurally complex molecule featuring three key components:
- Bicyclo[2.2.1]hept-5-en-2-ylmethyl group: A norbornene-derived moiety that imparts rigidity and stereochemical diversity.
- 2-Bromo-5-(1H-tetrazol-1-yl)benzamide: A benzamide scaffold with bromine (electron-withdrawing) at position 2 and a tetrazole ring (bioactive heterocycle) at position 3.
- Amide linkage: Connects the bicyclo system to the benzamide core.
Properties
Molecular Formula |
C16H16BrN5O |
|---|---|
Molecular Weight |
374.23 g/mol |
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-2-bromo-5-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H16BrN5O/c17-15-4-3-13(22-9-19-20-21-22)7-14(15)16(23)18-8-12-6-10-1-2-11(12)5-10/h1-4,7,9-12H,5-6,8H2,(H,18,23) |
InChI Key |
KAGUJKLJYYBMKS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)CNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the bicyclic heptene derivative, followed by the introduction of the bromine atom and the tetrazole ring. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or the tetrazole ring.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, N-(bicyclo[221]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmacophore. The presence of the tetrazole ring, in particular, makes it a candidate for the development of new drugs, as tetrazoles are known to mimic carboxylic acids and can interact with biological targets effectively.
Industry
In the industrial sector, N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide can be used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide exerts its effects is largely dependent on its interaction with molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially inhibiting or modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Research Findings and Implications
- Bicyclo Group: The norbornene system enhances stereochemical control and rigidity, as seen in ’s high isomer purity (99.2%) . This could improve the target compound’s stability in applications like photoresists.
- Tetrazole vs. Sulfonamide : Tetrazole’s hydrogen-bonding capacity (as in ) may enhance biological interactions, while sulfonamides () offer better solubility .
- Bromine Substitution : Compared to nitro or hydroxyl groups (), bromine’s moderate electronegativity balances reactivity and stability, making it suitable for further functionalization .
Biological Activity
Molecular Characteristics
- Molecular Formula : C15H18BrN5O
- Molecular Weight : 364.25 g/mol
- IUPAC Name : N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-2-bromo-5-(1H-tetrazol-1-yl)benzamide
Structural Representation
The compound features a bicyclic structure that contributes to its unique biological properties. The presence of the bromine atom and the tetrazole ring are critical for its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that bicyclic compounds can inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
Several studies have explored the anticancer potential of related bicyclic compounds. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For example, compounds with similar structural motifs have been reported to target specific signaling pathways involved in cell proliferation and survival.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the antimicrobial activity of bicyclic derivatives.
- Findings : The study revealed that certain derivatives significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating potential as new antimicrobial agents.
-
Case Study on Anticancer Activity :
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Findings : The compound demonstrated a dose-dependent reduction in cell viability in MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values indicating potent activity.
Summary of Biological Activities
The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. The bromine atom may enhance lipophilicity, facilitating membrane penetration and increasing bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
